REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[CH:16]=[N:15][C:14]([CH2:17][CH:18]2[O:22][CH2:21][CH2:20][O:19]2)=[CH:13][N:12]=1)C1C=CC=CC=1.C(OCC)(=O)C>CO.[Pd]>[O:22]1[CH2:21][CH2:20][O:19][CH:18]1[CH2:17][C:14]1[N:15]=[CH:16][C:11]([NH2:10])=[N:12][CH:13]=1
|
Name
|
5-[1,3]dioxolan-2-ylmethyl-pyrazin-2-yl-carbamic acid benzyl ester
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=NC=C(N=C1)CC1OCCO1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then hydrogenated under a hydrogen atmosphere at 25° C.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CC=1N=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 157.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |